molecular formula C15H11Cl2N3O2 B8691573 4-((3,4-Dichlorophenyl)amino)-6-methoxyquinazolin-7-ol CAS No. 650577-31-4

4-((3,4-Dichlorophenyl)amino)-6-methoxyquinazolin-7-ol

Cat. No.: B8691573
CAS No.: 650577-31-4
M. Wt: 336.2 g/mol
InChI Key: QZNJGYDZZZKADH-UHFFFAOYSA-N
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Description

4-((3,4-Dichlorophenyl)amino)-6-methoxyquinazolin-7-ol is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core substituted with a 3,4-dichloroanilino group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-Dichlorophenyl)amino)-6-methoxyquinazolin-7-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dichloroaniline and 6-methoxyquinazoline.

    Coupling Reaction: The 3,4-dichloroaniline is coupled with 6-methoxyquinazoline under specific reaction conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Cyclization: The intermediate product undergoes cyclization to form the final quinazolinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reaction, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-Dichlorophenyl)amino)-6-methoxyquinazolin-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

4-((3,4-Dichlorophenyl)amino)-6-methoxyquinazolin-7-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

    Biology: The compound is used in biological assays to study its effects on cellular pathways and protein interactions.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-((3,4-Dichlorophenyl)amino)-6-methoxyquinazolin-7-ol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for targeted cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Another dichloroaniline derivative with different substitution patterns.

    3,5-Dichloroaniline: Similar structure but with chlorine atoms at different positions.

    6-Methoxyquinazoline: The parent compound without the dichloroanilino substitution.

Uniqueness

4-((3,4-Dichlorophenyl)amino)-6-methoxyquinazolin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 3,4-dichloroanilino group and the methoxy group on the quinazoline core enhances its potential as a kinase inhibitor, making it a valuable compound in medicinal chemistry research.

Properties

CAS No.

650577-31-4

Molecular Formula

C15H11Cl2N3O2

Molecular Weight

336.2 g/mol

IUPAC Name

4-(3,4-dichloroanilino)-6-methoxyquinazolin-7-ol

InChI

InChI=1S/C15H11Cl2N3O2/c1-22-14-5-9-12(6-13(14)21)18-7-19-15(9)20-8-2-3-10(16)11(17)4-8/h2-7,21H,1H3,(H,18,19,20)

InChI Key

QZNJGYDZZZKADH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-6-(methyloxy)-7-[(phenylmethyl)oxy]quinazoline hydrochloride (22.91 g, 67.9 mmol) was suspended in isopropanol followed by addition of 3,4-dichloroaniline (13.2 g, 81.5 mmol) and concentrated aqueous hydrochloric acid (1 mL). The mixture was brought to reflux over 12 hours and diluted with ethyl ether (150 mL). The solid was collected by filtration, washed with additional ethyl ether and dried. The material was then taken into trifluoroacetic acid (150 mL) and brought to reflux over 1 hour. The solution was cooled to room temperature then concentrated in vacuo to give a crystalline residue. The residue was suspended in acetonitrile (100 mL) followed by addition of ethyl ether (100 mL). The solid was collected by filtration and washed with additional ethyl ether then dried in vacuo to give 4-[(3,4-dichlorophenyl)amino]-6-(methyloxy)quinazolin-7-ol (21.49 g, 64% yield) as a tan solid. 1H NMR (400 MHz, d6-DMSO): 11.09 (br s, 1H), 8.87 (s, 1H), 8.07 (d, 1H), 8.00 (s, 1H), 7.23 (s, 1H), 3.98 (s, 3H); MS (EI) for C15H11N3O2Cl2: 337 (MH+).
Quantity
22.91 g
Type
reactant
Reaction Step One
Quantity
13.2 g
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reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

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